N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 895459-17-3
VCID: VC11873739
InChI: InChI=1S/C18H17N3O3S/c1-12-6-8-15(9-7-12)25-11-16(22)19-18-21-20-17(24-18)13-4-3-5-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,19,21,22)
SMILES: CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4 g/mol

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

CAS No.: 895459-17-3

Cat. No.: VC11873739

Molecular Formula: C18H17N3O3S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide - 895459-17-3

Specification

CAS No. 895459-17-3
Molecular Formula C18H17N3O3S
Molecular Weight 355.4 g/mol
IUPAC Name N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Standard InChI InChI=1S/C18H17N3O3S/c1-12-6-8-15(9-7-12)25-11-16(22)19-18-21-20-17(24-18)13-4-3-5-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,19,21,22)
Standard InChI Key FBXMMPFWIWGXIH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC
Canonical SMILES CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₈H₁₇N₃O₃S) consists of:

  • 1,3,4-Oxadiazole ring: Positioned at the core, substituted with a 3-methoxyphenyl group at the 5th position.

  • Sulfanylacetamide side chain: A 4-methylphenylsulfanyl group connected via a thioether linkage to an acetamide moiety.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₃S
Molecular Weight355.4 g/mol
IUPAC NameN-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
CAS Number895459-17-3
SolubilityModerate in DMSO, low in water

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3341 cm⁻¹ (N–H stretch), 1658 cm⁻¹ (C=O), and 638 cm⁻¹ (C–S) .

  • ¹H-NMR: Signals at δ 11.04 ppm (indole NH), 7.50 ppm (aromatic protons), and 3.85 ppm (methoxy group) .

  • EI-MS: Molecular ion peak at m/z 355 [M]⁺.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves three key steps:

  • Formation of 1,3,4-Oxadiazole Core: Cyclization of 3-methoxyphenylacetic acid hydrazide with carbon disulfide under basic conditions .

  • Introduction of Sulfanyl Group: Reaction of the oxadiazole-thiol intermediate with 2-bromo-N-(4-methylphenyl)acetamide in the presence of lithium hydride .

  • Purification: Recrystallization or column chromatography yields the final product with >80% purity .

Table 2: Comparative Synthesis Methods

StepReagents/ConditionsYield (%)Reference
CyclizationCS₂, KOH, ethanol, reflux73–86
Thioether FormationLiH, DMF, room temperature68–90
PurificationEthanol/water recrystallization80–95

Challenges and Solutions

  • Low Yield in Cyclization: Optimized by using anhydrous ethanol and controlled reflux temperatures .

  • Byproduct Formation: Mitigated via stoichiometric control of 2-bromoacetamide .

Pharmacological Applications

Antimicrobial Activity

The compound exhibits broad-spectrum activity against Gram-negative bacteria (Salmonella typhi, Escherichia coli) with MIC values of 10.31–11.77 µM, comparable to ciprofloxacin . The 4-methylphenylsulfanyl group enhances membrane penetration, disrupting bacterial cell walls .

Enzyme Inhibition

  • α-Glucosidase: IC₅₀ = 12.15 µM, suggesting utility in diabetes management .

  • Butyrylcholinesterase: Binds to Trp82 and Phe329 residues, relevant for Alzheimer’s disease therapy .

Table 3: Bioactivity Profile

AssayResult (IC₅₀/MIC)Reference
Antibacterial (E. coli)10.31 ± 1.00 µM
α-Glucosidase Inhibition12.15 ± 0.09 µM
Telomerase Inhibition2.3 ± 0.07 µM

Molecular Docking and Computational Insights

Binding Interactions

Docking studies (PDB: 4EY7) reveal:

  • Hydrogen Bonding: Between the oxadiazole N-atom and Tyr332 (2.51 Å) .

  • π-π Stacking: 3-Methoxyphenyl group with Trp231 (4.43 Å) .

  • Hydrophobic Interactions: 4-Methylphenyl group with Leu286 .

ADMET Predictions

  • Lipophilicity: LogP = 3.2, indicating favorable membrane permeability.

  • Toxicity: Low hemolytic activity (HC₅₀ > 200 µM) .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships

CompoundModificationBioactivity Enhancement
Target Compound4-MethylphenylsulfanylImproved lipophilicity, antibacterial
8g 2-Methylphenyl groupGram-negative specificity
73 Pyridine hybridTelomerase inhibition

Replacing the methoxy group with electron-withdrawing substituents (e.g., nitro) reduces activity, highlighting the importance of electron-donating groups .

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